REACTION_CXSMILES
|
[Br:1][C:2]1[N:11]=[CH:10][CH:9]=[C:8]([C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=2)[C:3]=1[C:4]([O:6]C)=[O:5].CS(C)=O.[OH-].[Na+]>O>[Br:1][C:2]1[N:11]=[CH:10][CH:9]=[C:8]([C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=2)[C:3]=1[C:4]([OH:6])=[O:5] |f:2.3|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)OC)C(=CC=N1)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
was washed with 300 ml of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to precipitate a crystal, which
|
Type
|
FILTRATION
|
Details
|
was then filtrated out
|
Type
|
CUSTOM
|
Details
|
The crystal thus precipitated
|
Type
|
WASH
|
Details
|
was washed with water and isopropyl ether
|
Type
|
CUSTOM
|
Details
|
was dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)O)C(=CC=N1)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 g | |
YIELD: PERCENTYIELD | 85.7% | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |